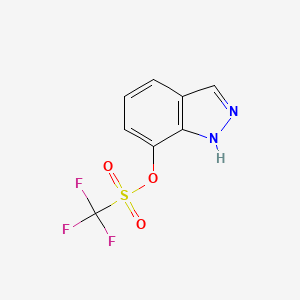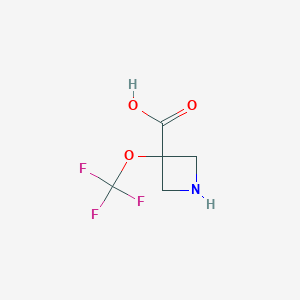![molecular formula C24H24N2 B12954502 2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two ethyl groups and two amine groups attached to the binaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene as the core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any carbonyl groups back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes with metals, which are crucial in catalysis. The compound’s structure allows it to participate in various chemical pathways, including electron transfer and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of amine groups.
Uniqueness
2,2’-Diethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the presence of both ethyl and amine groups, which provide distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C24H24N2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
4-(4-amino-2-ethylnaphthalen-1-yl)-3-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C24H24N2/c1-3-15-13-21(25)17-9-5-7-11-19(17)23(15)24-16(4-2)14-22(26)18-10-6-8-12-20(18)24/h5-14H,3-4,25-26H2,1-2H3 |
Clave InChI |
ZGUKITYBGKOOIO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





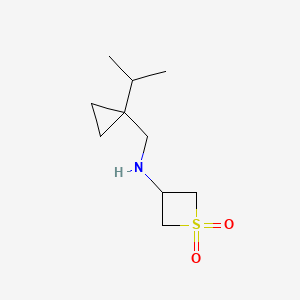
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
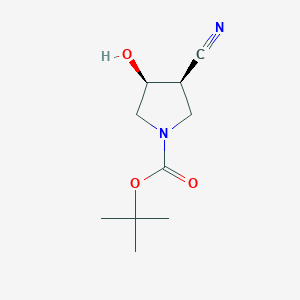
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
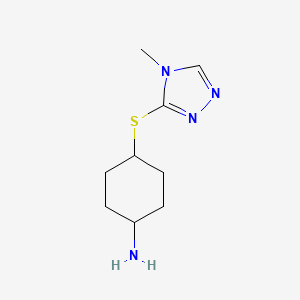
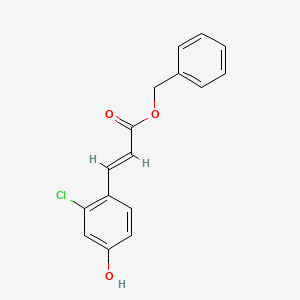
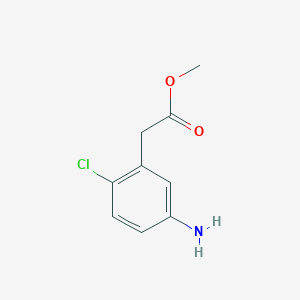
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
